molecular formula C12H13NO B13798502 Acetamide,N-1,2-butadienyl-N-phenyl-

Acetamide,N-1,2-butadienyl-N-phenyl-

Cat. No.: B13798502
M. Wt: 187.24 g/mol
InChI Key: AHCJZHGVJBCJJR-UHFFFAOYSA-N
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Description

This compound features a substituted acetamide backbone with a 1,2-butadienyl group and a phenyl substituent on the nitrogen atoms. However, the lack of direct toxicological or crystallographic data for this specific compound necessitates comparisons with structurally related acetamides documented in the literature .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h3,5-10H,1-2H3

InChI Key

AHCJZHGVJBCJJR-UHFFFAOYSA-N

Canonical SMILES

CC=C=CN(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-1,2-butadienyl-N-phenyl- typically involves the reaction of acetamide with 1,2-butadiene and phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-1,2-butadienyl-N-phenyl- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-1,2-butadienyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Acetamide, N-1,2-butadienyl-N-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-1,2-butadienyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamides

Compound Name CAS Number Formula Key Substituents Notes
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Cyano, methylamino carbonyl High polarity; limited toxicity data
N,N'-[1,2-ethanediylbis(oxy-2,1-phenylene)]bis-acetamide 67499-49-4 C₁₈H₂₀N₂O₆ Ethoxy-phenylene bridges Rigid structure; used in crystallography

Research Findings and Analytical Methods

  • Crystallographic Tools : Programs like SHELX and WinGX are critical for analyzing acetamide derivatives, enabling precise determination of bond lengths, angles, and intermolecular interactions . For example, SHELXL’s refinement capabilities could elucidate the conformational flexibility of "N-1,2-butadienyl-N-phenyl-" analogs .
  • Structural Insights : The ethoxy-phenylene bridges in CAS 67499-49-4 highlight the role of steric effects in stabilizing specific conformations, a factor relevant to designing derivatives with tailored properties .

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